molecular formula C8H12N2O2S B12927617 4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol CAS No. 91036-39-4

4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol

Cat. No.: B12927617
CAS No.: 91036-39-4
M. Wt: 200.26 g/mol
InChI Key: RQPZFXDISJDXOI-UHFFFAOYSA-N
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Description

4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-halo derivatives of pyrimidine with sulfur-containing reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is unique due to the presence of both a hydroxypropylthio group and a methyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91036-39-4

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(2-hydroxypropylsulfanyl)-2-methylpyrimidin-5-ol

InChI

InChI=1S/C8H12N2O2S/c1-5(11)4-13-8-7(12)3-9-6(2)10-8/h3,5,11-12H,4H2,1-2H3

InChI Key

RQPZFXDISJDXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)SCC(C)O)O

Origin of Product

United States

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